molecular formula C32H27N3O8 B15338056 Fmoc-Ala-PAB-PNP

Fmoc-Ala-PAB-PNP

Cat. No.: B15338056
M. Wt: 581.6 g/mol
InChI Key: ODXKCZQROHNIJD-FQEVSTJZSA-N
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Description

Fmoc-Ala-PAB-PNP, also known as (9H-Fluoren-9-yl)methyl (S)-3-methyl-1-((S)-1-((4-(((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)carbamate, is a cleavable linker used in the synthesis of antibody-drug conjugates. These conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound is characterized by its ability to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-PAB-PNP involves several steps:

    Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of alanine.

    Coupling Reaction: The protected alanine is then coupled with para-aminobenzoic acid (PAB) using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Formation of PNP Ester: The final step involves the formation of the p-nitrophenyl (PNP) ester by reacting the intermediate with p-nitrophenol in the presence of a coupling reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-PAB-PNP undergoes several types of chemical reactions:

    Cleavage Reactions: The compound is designed to be cleavable, meaning it can be broken down under specific conditions to release the cytotoxic drug.

    Substitution Reactions: The PNP ester group can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by another nucleophile.

Common Reagents and Conditions

    Cleavage Reactions: Typically involve enzymatic cleavage by proteases such as cathepsin B.

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Major Products Formed

    Cleavage Reactions: Release of the cytotoxic drug and the linker fragment.

    Substitution Reactions: Formation of substituted products where the PNP group is replaced.

Scientific Research Applications

Fmoc-Ala-PAB-PNP has several applications in scientific research:

    Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.

    Biology: Studied for its role in targeted drug delivery systems.

    Medicine: Investigated for its potential in improving the efficacy and reducing the side effects of chemotherapy.

    Industry: Utilized in the development of new biopharmaceutical drugs.

Mechanism of Action

The mechanism of action of Fmoc-Ala-PAB-PNP involves its role as a cleavable linker in antibody-drug conjugates. Upon binding to the target cancer cell, the antibody-drug conjugate is internalized, and the linker is cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the cytotoxic drug inside the cancer cell, leading to cell death. The molecular targets and pathways involved include the specific antigen recognized by the antibody and the intracellular enzymes responsible for linker cleavage.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Val-Ala-PAB-PNP: Another cleavable linker used in antibody-drug conjugates.

    Fmoc-Val-Cit-PAB-PNP: A linker designed to be cleaved by cathepsin B.

Uniqueness

Fmoc-Ala-PAB-PNP is unique due to its specific amino acid sequence and the presence of the PNP ester group, which allows for targeted cleavage and release of the cytotoxic drug. Its design ensures stability in circulation and efficient release of the drug upon reaching the target cell.

Properties

Molecular Formula

C32H27N3O8

Molecular Weight

581.6 g/mol

IUPAC Name

[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C32H27N3O8/c1-20(33-31(37)41-19-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29)30(36)34-22-12-10-21(11-13-22)18-42-32(38)43-24-16-14-23(15-17-24)35(39)40/h2-17,20,29H,18-19H2,1H3,(H,33,37)(H,34,36)/t20-/m0/s1

InChI Key

ODXKCZQROHNIJD-FQEVSTJZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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